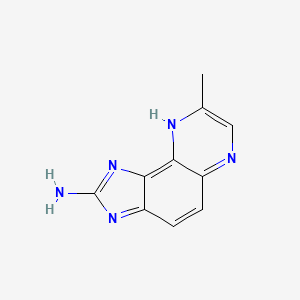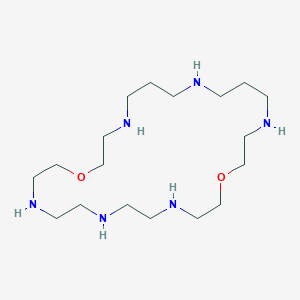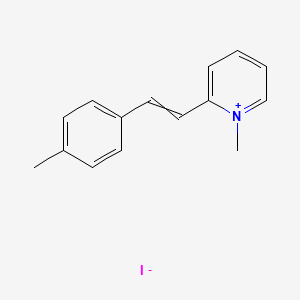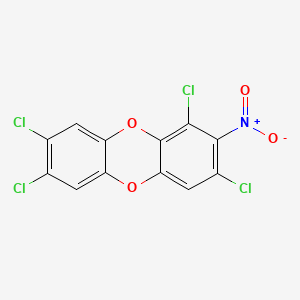
2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin compound. It is a derivative of 2,3,7,8-tetrachlorodibenzo-p-dioxin, which is known for its high toxicity and environmental persistence. This compound is of significant interest due to its potential environmental and health impacts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin typically involves the nitration of 2,3,7,8-tetrachlorodibenzo-p-dioxin. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. it can be produced as a by-product in the manufacturing processes of other chlorinated aromatic compounds. The production process involves stringent safety measures to prevent environmental contamination and exposure to workers.
化学反应分析
Types of Reactions
2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-Amino-1,3,7,8-tetrachlorodibenzo-p-dioxin.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin is primarily used in scientific research to study the environmental and health effects of polychlorinated dibenzo-p-dioxins. Its applications include:
Environmental Chemistry: Studying its persistence and degradation in the environment.
Toxicology: Investigating its toxic effects on living organisms.
Analytical Chemistry: Developing methods for its detection and quantification in environmental samples.
作用机制
The mechanism of action of 2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to changes in gene expression. This can result in various toxic effects, including disruption of endocrine functions and immune suppression .
相似化合物的比较
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin: The parent compound, known for its high toxicity.
2,3,7,8-Tetrachlorodibenzofuran: A structurally similar compound with similar toxicological properties.
Polychlorinated Biphenyls (PCBs): A group of related compounds with similar environmental persistence and toxicity.
Uniqueness
2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin is unique due to the presence of the nitro group, which can undergo specific chemical reactions not observed in its parent compound. This makes it a valuable compound for studying the effects of nitration on the toxicity and environmental behavior of polychlorinated dibenzo-p-dioxins .
属性
CAS 编号 |
101126-67-4 |
|---|---|
分子式 |
C12H3Cl4NO4 |
分子量 |
367.0 g/mol |
IUPAC 名称 |
1,3,7,8-tetrachloro-2-nitrodibenzo-p-dioxin |
InChI |
InChI=1S/C12H3Cl4NO4/c13-4-1-7-8(2-5(4)14)21-12-9(20-7)3-6(15)11(10(12)16)17(18)19/h1-3H |
InChI 键 |
YCAPHOOJTVTGBO-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


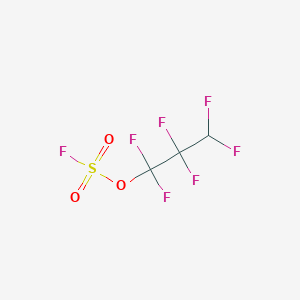
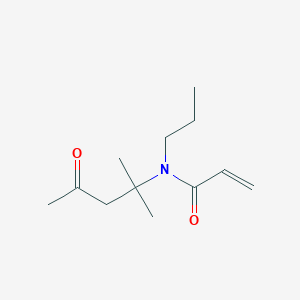


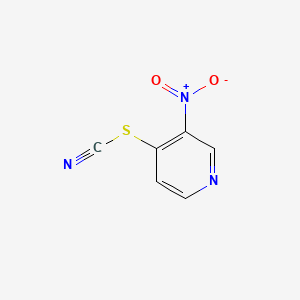
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)

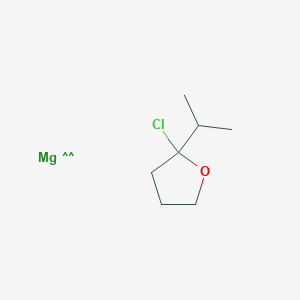

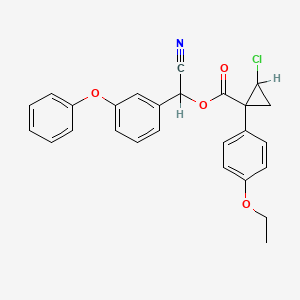
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
